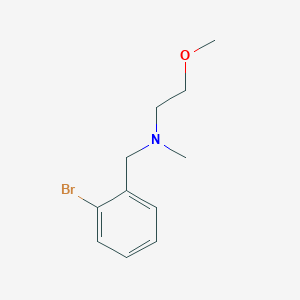![molecular formula C14H14N2O3 B3082087 (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid CAS No. 1119450-99-5](/img/structure/B3082087.png)
(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid
描述
(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid is an organic compound that features a unique structure combining an imidazole ring, a methoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and imidazole.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a suitable base to form the intermediate 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde.
Aldol Condensation: The intermediate undergoes an aldol condensation with acrylic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]carboxylic acid.
Reduction: Formation of 3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]propanol.
Substitution: Various substituted imidazole derivatives.
科学研究应用
(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the imidazole and acrylic acid moieties.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.
3-Cyanophenylboronic acid: Contains a cyano group instead of the imidazole and acrylic acid moieties.
Uniqueness
(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid is unique due to its combination of an imidazole ring, a methoxy group, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-4-2-11(3-5-14(17)18)8-12(13)9-16-7-6-15-10-16/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHUVNPONYDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174206 | |
| Record name | 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-99-5 | |
| Record name | 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(1H-Imidazol-1-ylmethyl)-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B3082010.png)
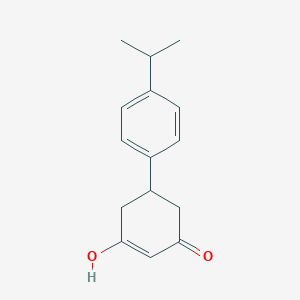
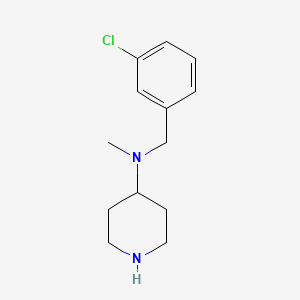
![[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid](/img/structure/B3082055.png)
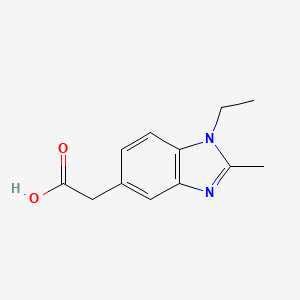
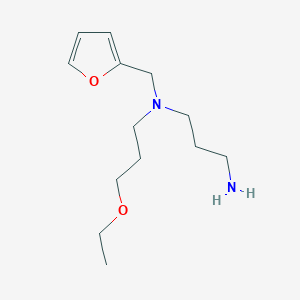
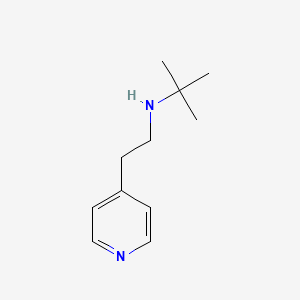
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![3-{[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082086.png)
![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)
![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)
![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)
![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)
